molecular formula C21H20N2O6S B2896009 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate CAS No. 877637-11-1

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate

Cat. No. B2896009
CAS RN: 877637-11-1
M. Wt: 428.46
InChI Key: ZXWKHGZNNFIDIP-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Transformations: Studies have focused on synthesizing various heterocyclic compounds, demonstrating the versatility of pyrimidine and pyran derivatives in organic synthesis. For instance, the synthesis of spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines] and related compounds through dimerization and cyclization reactions showcases the potential of such structures in the development of novel chemical entities with diverse applications (Sasson, Gagnier, & Otter, 1983).

Biological and Pharmacological Applications

  • Antimicrobial and Antifungal Potential: Pyrimidine derivatives have been evaluated for their antimicrobial and antifungal activities. For example, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation against various microorganisms and insects demonstrate the potential of these compounds as bioactive agents with possible applications in medicine and agriculture (Deohate & Palaspagar, 2020).

Material Science and Chemical Interactions

  • Complex Formation and Stability: Research on the formation and stability of complexes involving pyrimidine derivatives with phenols highlights the chemical interactions and potential applications of these compounds in material science and analytical chemistry. These studies contribute to our understanding of molecular interactions and the design of functional materials (Erkin et al., 2017).

properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-15-9-16(24)19(10-27-15)29-20(25)11-28-18-7-5-4-6-17(18)26-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWKHGZNNFIDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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